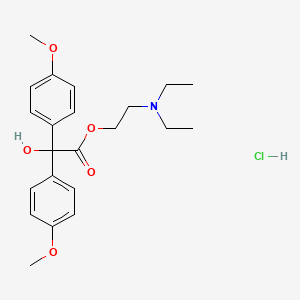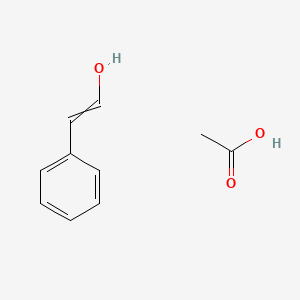![molecular formula C14H22N2S B14743559 1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine CAS No. 5472-78-6](/img/structure/B14743559.png)
1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine is an organic compound with the molecular formula C14H22N2S It is a derivative of piperazine, a chemical structure that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 4-(4-methylphenyl)piperazine with ethylthiomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
化学反应分析
Types of Reactions
1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding piperazine derivative.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperazine derivatives without the ethylsulfanyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)piperazine: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
1-[(4-Chlorophenyl)phenylmethyl]-4-(4-methylphenyl)sulfonyl]piperazine: Contains a sulfonyl group instead of an ethylsulfanyl group, leading to different biological activities and applications.
属性
CAS 编号 |
5472-78-6 |
|---|---|
分子式 |
C14H22N2S |
分子量 |
250.41 g/mol |
IUPAC 名称 |
1-(ethylsulfanylmethyl)-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C14H22N2S/c1-3-17-12-15-8-10-16(11-9-15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
InChI 键 |
KTAVWJXPDLIYDZ-UHFFFAOYSA-N |
规范 SMILES |
CCSCN1CCN(CC1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
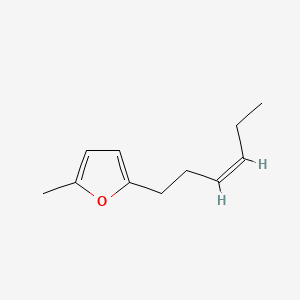
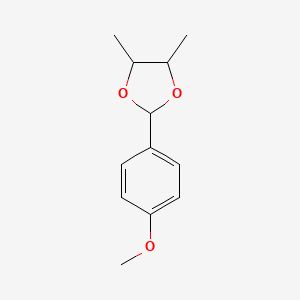
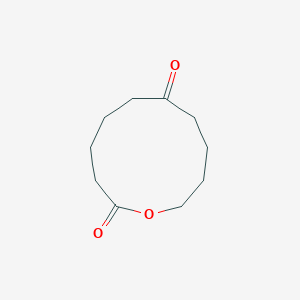
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
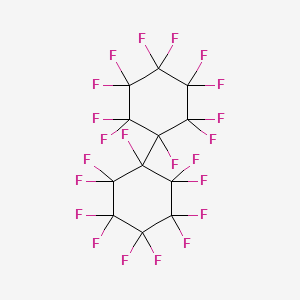
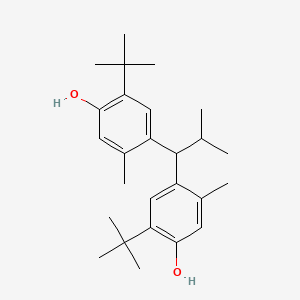
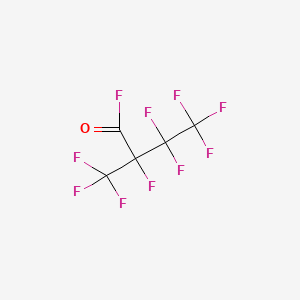

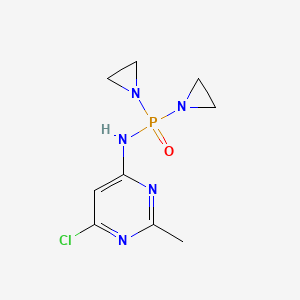
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
